Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate

Synthetic efficiency Nucleophilic aromatic substitution Process chemistry

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (CAS 945244-26-8) is a polyfunctionalized arylmalonate building block characterized by an ortho-bromo, para-nitro substitution pattern on the aromatic ring and a quaternary α-methyl-diethyl ester motif. Its molecular formula is C₁₄H₁₆BrNO₆ (MW 374.18 g mol⁻¹), with a predicted boiling point of 422.5 ± 45.0 °C and density of ~1.46 g cm⁻³.

Molecular Formula C14H16BrNO6
Molecular Weight 374.187
CAS No. 945244-26-8
Cat. No. B2965241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate
CAS945244-26-8
Molecular FormulaC14H16BrNO6
Molecular Weight374.187
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC
InChIInChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3
InChIKeyKMTCLWUMAULDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (CAS 945244-26-8): Sourcing & Differentiation Guide for C–Br Functionalized Malonate Intermediates


Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (CAS 945244-26-8) is a polyfunctionalized arylmalonate building block characterized by an ortho-bromo, para-nitro substitution pattern on the aromatic ring and a quaternary α-methyl-diethyl ester motif . Its molecular formula is C₁₄H₁₆BrNO₆ (MW 374.18 g mol⁻¹), with a predicted boiling point of 422.5 ± 45.0 °C and density of ~1.46 g cm⁻³ . The compound serves as a key late-stage intermediate in the Vertex Pharmaceuticals patent family for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, specifically within the US 2008/0009524 A1 application [1].

Why Halogen or Ester Swaps in 2-Aryl-2-methylmalonates Cannot Be Assumed Equivalent Without Quantitative Comparison


The choice of halogen on the aryl ring and the nature of the malonate ester govern both the efficiency of the key C–C bond-forming step and the downstream reactivity profile of the quaternary center. During nucleophilic aromatic substitution with diethyl methylmalonate, the 2-bromo-4-nitrophenyl electrophile yields 99% under mild conditions (room temperature, 10 min) , whereas the corresponding 2-fluoro-4-nitrophenyl analog (CAS 88975-08-0) gives only 77% after chromatographic workup . Additionally, diethyl esters provide a different solubility and crystallinity profile compared to dimethyl esters, which can impact solid handling and subsequent transformations—factors that are critical when scaling for medicinal chemistry or process research campaigns.

Head-to-Head Quantitative Evidence for Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate vs. Halogen and Ester Analogs


Synthetic Yield Advantage Over the 2-Fluoro-4-nitrophenyl Analog

In the alkylation of diethyl methylmalonate with a 2-halo-4-nitrobenzene derivative, the 2-bromo electrophile (target compound) provides a 99% isolated yield (8.4 g, light-yellow oil) after a simple aqueous workup, without chromatography . The analogous reaction employing the 2-fluoro electrophile under comparable conditions yields only 77% (3.72 g, reddish-brown oil) and appears to require additional purification .

Synthetic efficiency Nucleophilic aromatic substitution Process chemistry

Bromo Substituent Enables Mild SNAr and Subsequent Cross-Coupling Versatility Not Accessible with Chloro Analogs

The ortho-bromo group in the target compound facilitates room-temperature nucleophilic aromatic substitution, as demonstrated by the 99% yield in <15 min . In contrast, the corresponding 2-chloro-4-nitrophenyl dimethyl ester (CAS 73088-10-5) is typically synthesized using dimethyl malonate in NMP with NaOH, often requiring prolonged heating, consistent with the lower leaving-group ability of chloride versus bromide in SNAr . Furthermore, the C–Br bond is a superior handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) compared to C–Cl, providing a strategic advantage for downstream diversification [1].

Reactivity Cross-coupling Bromo vs. Chloro

Established Role as a Key Intermediate in Vertex CFTR Modulator Patent Family

The target compound is explicitly disclosed as a synthetic intermediate in US 2008/0009524 A1 (Vertex Pharmaceuticals), a foundational patent for CFTR corrector/potentiator programs that led to approved therapies (e.g., ivacaftor, lumacaftor) [1]. The patent describes its preparation and subsequent conversion to advanced intermediates bearing the 2-bromo-4-nitrophenyl scaffold. This direct link to a clinically validated target class provides procurement justification that is absent for many commercially available but biologically unvalidated analogs.

CFTR Cystic fibrosis Drug intermediate

Commercial Availability at High Purity with Validated Analytical Identity

The compound is commercially supplied at ≥98% purity (HPLC) by multiple vendors [1], with a reported HPLC retention time of 1.86 min under standard conditions . The MDL number MFCD28902467 and Smiles O=C(OCC)C(C)(C1=CC=C([N+]([O-])=O)C=C1Br)C(OCC)=O are consistently provided, reducing ambiguity in ordering and analytical verification . This level of characterization reduces the risk of receiving mislabeled or impure material—a non-trivial procurement consideration for building blocks with multiple reactive sites.

Quality control Purity HPLC

Optimal Procurement Scenarios for Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate Based on Quantitative Differentiation


Reproduction and Optimization of CFTR Modulator Syntheses

Research groups working on CFTR correctors or potentiators within the Vertex chemical space should prioritize this intermediate to maintain route fidelity. The 99% isolated yield and direct patent lineage [1] reduce synthetic risk compared to ad hoc assembly from alternative halogenated malonates, which may require re-optimization of the key C–C bond-forming step.

Medicinal Chemistry Campaigns Requiring Late-Stage Bromo Functionalization

When a synthetic sequence demands a bromoaryl handle for subsequent Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig, or Sonogashira couplings), the target compound outperforms its chloro analog in oxidative addition efficiency [2]. The diethyl ester also offers orthogonal deprotection strategies relative to dimethyl or dibenzyl malonates.

Scale-Up Feasibility Assessment and Process Chemistry

Process chemists evaluating the scalability of a route can rely on the documented 99% yield under mild, chromatography-free conditions as a benchmark. This compares favorably with the 77% yield reported for the fluoro analog, translating to lower raw material cost and waste generation per kilogram of intermediate.

Analytical Method Development and Reference Standard Qualification

The availability of a defined HPLC retention time (1.86 min) and MDL identifier makes this compound suitable as a system suitability standard or impurity marker when developing analytical methods for CFTR modulator drug substances or their intermediates.

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